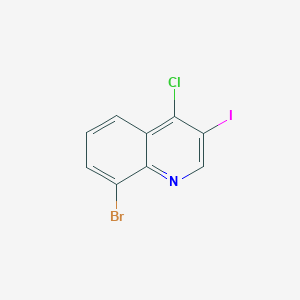

8-Bromo-4-chloro-3-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H4BrClIN |

|---|---|

Molecular Weight |

368.39 g/mol |

IUPAC Name |

8-bromo-4-chloro-3-iodoquinoline |

InChI |

InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H |

InChI Key |

MJUQWRGBEVWDFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)I)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Halogenated Quinolines with a Focus on 8-Bromo-4-chloroquinoline

Core Chemical Properties

8-Bromo-4-chloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Such compounds are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of halogen atoms can significantly modulate the physicochemical and biological properties of the quinoline ring system, influencing factors such as metabolic stability, receptor binding affinity, and membrane permeability.

Data Presentation: Chemical and Physical Properties of 8-Bromo-4-chloroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| CAS Number | 65340-71-8 | |

| Appearance | Solid | |

| InChI | 1S/C9H5BrClN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H | |

| InChI Key | DAHYJSFUKJLEEJ-UHFFFAOYSA-N | |

| SMILES | Clc1ccnc2c(Br)cccc12 |

Synthesis and Experimental Protocols

The synthesis of polysubstituted quinolines can be achieved through various established methods. While a specific protocol for 8-Bromo-4-chloro-3-iodoquinoline is not documented, a general understanding can be derived from synthetic routes for related analogues. The synthesis often involves a multi-step process including the formation of the quinoline core followed by sequential halogenation.

Experimental Protocol: General Synthesis of a Polysubstituted Quinoline (Illustrative)

This protocol is a generalized representation based on common synthetic strategies for quinoline derivatives, such as the Friedländer or Combes synthesis, followed by halogenation.

-

Cyclization to form the Quinoline Core:

-

React an appropriately substituted aniline with a β-dicarbonyl compound under acidic or basic conditions. For instance, reacting an ortho-amino benzaldehyde or ketone with a compound containing a reactive α-methylene group can yield the quinoline scaffold.[1]

-

Alternatively, the Skraup-Doebner–von Miller synthesis involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, generated in situ from glycerol, to form the quinoline ring.[1]

-

-

Chlorination at the 4-position:

-

The resulting quinolin-4-one can be converted to a 4-chloroquinoline derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

-

Bromination at the 8-position:

-

Direct bromination of the quinoline ring can be achieved using brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[2] The regioselectivity of this step is influenced by the existing substituents and reaction conditions.

-

-

Iodination at the 3-position (Hypothetical Step):

-

Introducing an iodine atom at the 3-position would likely involve an electrophilic iodination step. Reagents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) could be employed, potentially requiring specific catalysts or reaction conditions to achieve the desired regioselectivity.

-

Experimental Protocol: General C-H Halogenation of an 8-Substituted Quinoline

This protocol is based on a metal-free, regioselective halogenation method.[3][4]

-

Materials: 8-substituted quinoline derivative, trihaloisocyanuric acid (e.g., trichloroisocyanuric acid - TCCA, or tribromoisocyanuric acid - TBCA), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve the 8-substituted quinoline (1.0 equivalent) in the chosen solvent in a reaction vessel.

-

Add the trihaloisocyanuric acid (0.36 equivalents) to the solution at room temperature under air.[3]

-

Stir the reaction mixture at room temperature and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture may be quenched with a reducing agent (e.g., sodium thiosulfate solution) if necessary.

-

The product can then be extracted using an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography.

-

Safety and Handling

8-Bromo-4-chloroquinoline is classified as a hazardous substance.

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).

-

Storage: It should be stored under an inert atmosphere at room temperature.[5]

When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] All manipulations should be carried out in a well-ventilated fume hood.[6]

Mandatory Visualizations

The following diagrams illustrate a generalized synthetic workflow and a logical relationship relevant to the synthesis of polysubstituted quinolines.

Caption: Generalized synthetic pathway for a polysubstituted quinoline.

Caption: Experimental workflow for a general C-H halogenation of a quinoline derivative.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 65340-71-8|8-Bromo-4-chloroquinoline|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: 8-Bromo-4-chloro-3-iodoquinoline

Disclaimer: A specific CAS (Chemical Abstracts Service) number for 8-Bromo-4-chloro-3-iodoquinoline could not be located in publicly available chemical databases. The information presented herein is based on the analysis of its likely precursor, 8-Bromo-4-chloroquinoline, and established synthetic methodologies for analogous compounds. Consequently, this guide provides foundational information and a proposed synthetic pathway rather than a comprehensive analysis of a commercially available compound.

Introduction

This technical guide addresses the chemical properties and a potential synthetic route for this compound. Due to the absence of this specific molecule in chemical catalogs and scientific literature, this document focuses on the characteristics of the immediate precursor, 8-Bromo-4-chloroquinoline, and outlines a scientifically plausible method for its conversion to the target compound. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Precursor Analysis: 8-Bromo-4-chloroquinoline

The logical precursor for the synthesis of this compound is 8-Bromo-4-chloroquinoline. A summary of its key identifiers and properties is provided below.

Table 1: Physicochemical Properties of 8-Bromo-4-chloroquinoline

| Property | Value | Source |

| CAS Number | 65340-71-8 | [1][2] |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 147-148 °C | [2] |

| Boiling Point (Predicted) | 314.6 ± 22.0 °C | [2] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Proposed Synthesis of this compound

While no specific synthesis for this compound has been documented, a plausible route involves the direct iodination of 8-Bromo-4-chloroquinoline. Research on the regioselective iodination of quinolines suggests that the C3 position is susceptible to radical-based C-H iodination.[3][4] This provides a strong basis for a potential synthetic protocol.

The following protocol is a proposed methodology based on similar documented reactions for quinoline derivatives.[3][4] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve the desired product with high yield and purity.

Materials:

-

8-Bromo-4-chloroquinoline

-

N-Iodosuccinimide (NIS)

-

Trifluoroperacetic acid (TFPAA) or other suitable radical initiator

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 8-Bromo-4-chloroquinoline in dichloromethane.

-

Add N-Iodosuccinimide to the solution.

-

Slowly add trifluoroperacetic acid (or an alternative radical initiator) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound.

Mandatory Visualizations

Due to the lack of experimental data concerning the biological activity of this compound, no signaling pathway diagrams can be provided. However, the proposed synthetic workflow is depicted below.

Caption: Proposed synthesis of this compound.

Conclusion for Researchers and Drug Development Professionals

The compound this compound is not a readily cataloged chemical. This guide provides the essential data for its likely precursor, 8-Bromo-4-chloroquinoline, and a feasible synthetic route to obtain the target compound. Researchers interested in this molecule for drug development or other scientific pursuits should first focus on its synthesis and subsequent characterization. The biological activity and potential signaling pathway interactions of this novel compound remain to be determined through future experimental investigation. The provided synthetic protocol, based on established C-H iodination methodologies for quinolines, offers a solid starting point for these endeavors.

References

- 1. 65340-71-8|8-Bromo-4-chloroquinoline|BLD Pharm [bldpharm.com]

- 2. 8-BROMO-4-CHLOROQUINOLINE price,buy 8-BROMO-4-CHLOROQUINOLINE - chemicalbook [chemicalbook.com]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

In-Depth Technical Guide: 8-Bromo-4-chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 8-Bromo-4-chloro-3-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery.

Core Compound Data

Molecular Weight: 368.40 g/mol

The molecular weight of this compound has been calculated based on its molecular formula, C₉H₄BrClIN. This value is crucial for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

| Property | Value |

| Molecular Formula | C H₄BrClIN |

| Molecular Weight | 368.40 g/mol |

| CAS Number | Not available |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 8-Bromo-4-chloroquinoline (Proposed)

This protocol is based on established methods for the iodination of quinoline scaffolds.

-

Dissolution: Dissolve 8-bromo-4-chloroquinoline (1 equivalent) in a suitable organic solvent, such as acetonitrile or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature for a period of 12 to 24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Potential Biological Significance and Signaling Pathways

Halogenated quinolines as a class of compounds have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1] While specific studies on this compound are limited, research on analogous compounds suggests potential mechanisms of action and involvement in key cellular signaling pathways.

Anticancer Activity (Hypothesized)

Derivatives of quinoline have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.[1] The mechanism of action for many quinoline-based anticancer agents involves the modulation of critical signaling pathways that are often dysregulated in cancer.

Potential Signaling Pathway Involvement

Caption: Potential signaling pathways modulated by halogenated quinolines.

This diagram illustrates how halogenated quinolines might exert their anticancer effects by inhibiting receptor tyrosine kinases, which in turn would downregulate pro-survival signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This inhibition can lead to a decrease in cell proliferation and angiogenesis, and an induction of apoptosis in cancer cells.

Future Directions

Further research is warranted to elucidate the precise biological activities and mechanisms of action of this compound. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and validation of a robust synthetic protocol followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to understand its mode of action.

The information presented in this guide provides a foundational understanding of this compound and highlights its potential as a scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 8-Bromo-4-chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Identification

The structure of 8-Bromo-4-chloro-3-iodoquinoline is defined by a quinoline core with three halogen substituents at specific positions. The IUPAC name dictates the precise arrangement of these atoms.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties (Estimated)

Direct experimental data for this compound is not currently available. The following table summarizes the estimated physicochemical properties based on the known data for 8-Bromo-4-chloroquinoline[1][2][3] and the anticipated effects of adding an iodine atom to the 3-position.

| Property | Estimated Value | Justification |

| Molecular Formula | C₉H₄BrClIN | Based on the chemical structure. |

| Molecular Weight | 368.40 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Pale yellow to brown solid | Halogenated aromatic compounds are typically crystalline solids at room temperature. The color is an extrapolation from similar compounds. |

| Melting Point | > 150 °C | The melting point of 8-Bromo-4-chloroquinoline is not widely reported, but related halogenated quinolines have melting points in this range. The addition of a large, polarizable iodine atom is expected to increase intermolecular forces and thus raise the melting point[4]. |

| Boiling Point | > 400 °C (decomposes) | A high boiling point is expected due to the high molecular weight and polarity. Significant decomposition is likely before boiling at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The presence of multiple halogen atoms increases lipophilicity, leading to poor water solubility. Halogenated organic compounds generally dissolve in non-polar to moderately polar organic solvents. |

Proposed Synthesis: Experimental Protocol

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable quinoline precursor. A plausible synthetic route would involve the sequential halogenation of a pre-formed quinoline ring system. One potential starting material is 8-bromo-4-chloroquinoline.

Step 1: Synthesis of 8-Bromo-4-chloroquinoline (if not commercially available)

This compound can be synthesized via several established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by chlorination.

Step 2: Iodination of 8-Bromo-4-chloroquinoline

The introduction of an iodine atom at the 3-position of the 8-bromo-4-chloroquinoline scaffold is the key step. This can be achieved through electrophilic iodination.

Detailed Protocol for Iodination:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 8-bromo-4-chloroquinoline (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane.

-

Addition of Reagents: To the stirred solution, add N-iodosuccinimide (NIS) (1.2 eq) as the iodinating agent. The use of a catalyst, such as a Lewis acid (e.g., trifluoroacetic acid), may be required to facilitate the electrophilic substitution at the electron-deficient 3-position.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development and Signaling Pathways

While the specific biological activity of this compound has not been reported, the quinoline scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological effects. The introduction of multiple halogens can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity. Halogenated quinolines, in particular, have been investigated for their ability to inhibit various kinases involved in cancer cell signaling pathways, induce apoptosis, and inhibit topoisomerase enzymes. The presence of bromine, chlorine, and iodine on the quinoline ring of the title compound could lead to novel interactions with cancer-related targets.

-

Antimicrobial and Antiviral Activity: The quinoline core is present in several antimicrobial and antiviral drugs. Halogenation can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes. The specific combination of bromo, chloro, and iodo substituents may confer a unique spectrum of activity against various pathogens.

-

Enzyme Inhibition: The electron-withdrawing nature of the halogen atoms can influence the ability of the quinoline nitrogen to participate in hydrogen bonding or coordination with metal ions in enzyme active sites. This could make this compound a candidate for screening as an inhibitor of various enzymes implicated in disease.

Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways:

-

Kinase Signaling Pathways: As many quinoline-based compounds are kinase inhibitors, this molecule could potentially target pathways such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway, which are often dysregulated in cancer.

-

Apoptosis Pathways: The compound might induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways by modulating the expression or activity of key proteins like caspases and Bcl-2 family members.

Figure 3: Hypothetical signaling pathway interactions of this compound.

Conclusion

This compound represents a novel and unexplored scaffold within the broader class of halogenated quinolines. While experimental data is currently lacking, this technical guide provides a solid foundation for its future investigation. The proposed synthetic route is based on well-established chemical transformations, and the estimated physicochemical properties offer guidance for its handling and analysis. The potential for this compound to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases, makes it a compelling target for further research and development. The information presented herein is intended to serve as a valuable resource for scientists interested in exploring the therapeutic potential of this unique multi-halogenated quinoline.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the preparation of 8-bromo-4-chloro-3-iodoquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis commences with the construction of the quinoline core via the Gould-Jacobs reaction, followed by sequential halogenations to introduce the desired chloro and iodo substituents.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process starting from 2-bromoaniline. The pathway involves the initial formation of a 4-hydroxyquinoline intermediate, which is subsequently chlorinated at the 4-position and then iodinated at the 3-position.

An In-depth Technical Guide to the Physical Characteristics of 8-Bromo-4-chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Estimated Physical Characteristics

To provide a reasonable estimation of the physical properties of 8-Bromo-4-chloro-3-iodoquinoline, a comparative analysis of its structural analogs is presented below. The introduction of an iodine atom at the 3-position is expected to significantly increase the molecular weight and likely elevate the melting point compared to its non-iodinated counterpart, 8-Bromo-4-chloroquinoline.

Table 1: Comparative Physical Data of Structural Analogs

| Property | 8-Bromo-4-chloroquinoline | 8-Bromo-4-chloro-2-methylquinoline | 8-Bromo-2-methylquinoline | 8-Bromoquinoline |

| Molecular Formula | C₉H₅BrClN[1] | C₁₀H₇BrClN[2][3] | C₁₀H₈BrN[4][5] | C₉H₆BrN[6][7] |

| Molecular Weight | 242.50 g/mol [1] | 256.53 g/mol [2][3] | 222.08 g/mol [4] | 208.05 g/mol [6][7] |

| Appearance | White to off-white solid[1] | Solid[3] | Grey solid[4], White to light yellow powder/crystal[5] | Liquid after melting, Clear yellow to yellow-brown[7] |

| Melting Point | 147-148 °C[1] | 73-74 °C[2] | 66-70 °C[5], 69-70 °C (342-343 K)[4] | 58-59 °C[7] |

| Boiling Point | 314.6±22.0 °C (Predicted)[1] | Not available | 132 °C at 0.1 mmHg[5] | 112-113 °C at 0.5 mmHg[7] |

| Density | 1.673±0.06 g/cm³ (Predicted)[1] | Not available | 1.636 Mg/m³[4] | 1.594 g/mL at 25 °C[7] |

| Solubility | Insoluble in water, Soluble in polar organic solvents (predicted) | Not available | Soluble in ethanol[4] | Not available |

Experimental Protocols for Physical Characterization

The following sections detail the standard laboratory procedures for determining the key physical properties of a novel organic compound like this compound.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[8] Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[10]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[10]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[8][11]

-

Purity Assessment: A narrow melting range (e.g., < 2°C) is indicative of a high degree of purity.

Solubility profiling is essential for applications in drug development, formulation, and reaction chemistry. The principle "like dissolves like" is a useful guideline, suggesting that the polarity of the solute and solvent are key determinants.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a small test tube.[12]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[12]

-

Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[12]

-

Observation: The solubility is observed and recorded. If the compound dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities and pH to create a comprehensive solubility profile. A common sequence of solvents includes:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents such as ethanol, methanol, acetone, and hexane.[13]

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and structural characterization of a newly synthesized chemical compound.

Caption: Workflow for the Characterization of a Novel Compound.

References

- 1. 8-BROMO-4-CHLOROQUINOLINE price,buy 8-BROMO-4-CHLOROQUINOLINE - chemicalbook [chemicalbook.com]

- 2. 1201-07-6 | 3H32-D-1T | 8-Bromo-4-chloro-2-methylquinoline | SynQuest Laboratories [synquestlabs.com]

- 3. 8-Bromo-4-chloro-2-methylquinoline AldrichCPR 1201-07-6 [sigmaaldrich.com]

- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

Navigating the Challenges of Poorly Soluble Compounds: A Technical Guide to 8-Bromo-4-chloro-3-iodoquinoline Solubility Determination

For Immediate Release

This technical guide addresses the critical issue of solubility for the novel compound 8-Bromo-4-chloro-3-iodoquinoline, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public data on this specific compound, this document provides a comprehensive overview of established methodologies for determining the solubility of poorly soluble substances. Furthermore, it outlines a potential experimental workflow and a hypothetical signaling pathway where this compound could be investigated, complete with detailed diagrams to guide laboratory work.

Section 1: Understanding and Quantifying Solubility

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which is predicted to have low aqueous solubility based on its halogenated quinoline structure, accurate solubility assessment is paramount.

General Physicochemical Properties

While specific experimental data for this compound is scarce, its structural analogues suggest it is a solid at room temperature with a high melting point and low volatility. The presence of bromine, chlorine, and iodine atoms contributes to its lipophilicity, likely resulting in poor solubility in aqueous solutions and better solubility in organic solvents.

Experimental Protocols for Solubility Determination

For a novel, poorly soluble compound, a multi-faceted approach to solubility determination is recommended. The following are standard experimental protocols that can be employed.

1.2.1. Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is added to a known volume of a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

-

Detailed Protocol:

-

Add an excess of finely powdered this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), and relevant biorelevant media like FaSSIF and FeSSIF).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The experiment should be performed in triplicate for each solvent and temperature.

-

1.2.2. Kinetic Solubility Measurement

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is determined.

-

Detailed Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Use an automated liquid handler to perform serial dilutions of the DMSO stock solution into the aqueous buffer.

-

Allow the plate to equilibrate for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Section 2: Data Presentation

As no specific quantitative solubility data for this compound has been published, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined values.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Water | 37 | Data not available | Data not available | Shake-Flask |

| PBS (pH 5.0) | 37 | Data not available | Data not available | Shake-Flask |

| PBS (pH 7.4) | 37 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

| FaSSIF | 37 | Data not available | Data not available | Shake-Flask |

| FeSSIF | 37 | Data not available | Data not available | Shake-Flask |

| PBS (pH 7.4) | 25 | Data not available | Data not available | Kinetic |

Section 3: Hypothetical Experimental Workflow and Signaling Pathway

Given the structural motifs present in this compound, it could be hypothesized to be an inhibitor of a protein kinase involved in a cancer-related signaling pathway. The following diagrams illustrate a potential experimental workflow for its initial investigation and a hypothetical signaling pathway it might modulate.

Experimental workflow for the investigation of this compound.

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. By employing standardized protocols and a systematic workflow, the scientific community can build upon this foundational knowledge to unlock the therapeutic potential of this and other novel chemical entities. The provided diagrams offer a visual roadmap for both the practical aspects of solubility testing and the conceptualization of the compound's potential role in modulating cellular signaling.

Spectral Data for 8-Bromo-4-chloro-3-iodoquinoline Remains Elusive in Public Domain

A comprehensive search for experimental spectral data (NMR, IR, MS) and detailed synthetic protocols for 8-Bromo-4-chloro-3-iodoquinoline has yielded no specific published results. While information is available for structurally similar compounds, the precise characterization data for the target molecule is not present in accessible scientific literature or chemical databases.

This absence of publicly available data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative spectral data in structured tables, detailed experimental methodologies, and associated visualizations are contingent on access to primary research that details the synthesis and characterization of this specific compound.

For researchers, scientists, and drug development professionals interested in this molecule, the current lack of published data suggests that it may be a novel compound or one that has been synthesized but not yet fully characterized in a publicly documented format.

General Methodologies for Spectral Data Acquisition

While specific protocols for this compound are unavailable, the following general experimental methodologies are standard in the spectral analysis of organic compounds and would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton (¹H) NMR: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (typically 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Carbon-13 (¹³C) NMR: A similar protocol to ¹H NMR would be followed, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands would indicate the presence of specific functional groups and the overall fingerprint of the molecule.

Mass Spectrometry (MS)

-

Mass spectral data would be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, confirming the molecular weight and offering structural clues.

Logical Workflow for Compound Characterization

The general workflow for the synthesis and characterization of a novel compound like this compound is outlined below. This logical progression is fundamental in chemical research and drug development.

Caption: A flowchart illustrating the typical experimental progression from synthesis to structural elucidation and purity assessment of a chemical compound.

Given the current unavailability of data, researchers seeking to work with this compound would likely need to undertake its synthesis and subsequent full spectral characterization as a preliminary step. The methodologies and workflow described above provide a standard framework for such an endeavor.

The Dawn of a New Era in Chemotherapy: An In-depth Technical Guide to the Discovery of Halogenated Quinolines

For Immediate Release

This technical guide provides a comprehensive overview of the seminal discovery of halogenated quinolines, a class of compounds that revolutionized the treatment of infectious diseases, most notably malaria. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and biological activities that underpin this critical chapter in medicinal chemistry.

Introduction: The Quest for Synthetic Antimalarials

The story of halogenated quinolines is intrinsically linked to the fight against malaria. For centuries, the primary treatment was quinine, an alkaloid extracted from the bark of the Cinchona tree. While effective, the reliance on a natural source and the desire for more potent and better-tolerated drugs spurred a global search for synthetic alternatives. This quest laid the groundwork for the discovery of the 4-aminoquinolines, a class of compounds that would change the landscape of malaria therapy.

The Landmark Discovery of Chloroquine and Sontochin

In the 1930s, at the Elberfeld Laboratories of Bayer I.G. Farbenindustrie in Germany, Hans Andersag synthesized a series of 4-aminoquinolines. In 1934, this work led to the creation of a compound named "Resochin," which would later become known as chloroquine.[1] Initial assessments in avian malaria models showed it to be as effective as the then-leading synthetic antimalarial, mepacrine, but it was also deemed slightly more toxic.[1] A preliminary human trial on four patients with vivax malaria concluded that Resochin was "too toxic for practical use in humans," a decision later referred to as the "Resochin error."[1]

Undeterred, Andersag and his team continued their research to develop a less toxic analogue. In 1936, they synthesized a methylated version of Resochin, which they named "Sontochin" (3-methyl-chloroquine). Sontochin proved to be as effective as mepacrine but with lower toxicity, and by the end of 1939, over 1,100 patients had been successfully treated with it.[1]

The true potential of Resochin (chloroquine) was not fully realized until World War II when Allied forces captured samples of Sontochin in Tunis.[1] American researchers re-evaluated both compounds and found that the original Resochin, which they designated SN-7618, was not only highly effective but also possessed a favorable safety profile, leading to its widespread adoption as chloroquine.[1]

Experimental Protocols: The Synthesis of a New Class of Drugs

Synthesis of the 4,7-Dichloroquinoline Intermediate

A crucial precursor for the synthesis of chloroquine and its analogues is 4,7-dichloroquinoline. One of the early industrial methods for its preparation was the Gould-Jacobs reaction. The general steps are outlined below:

Experimental Workflow for 4,7-Dichloroquinoline Synthesis

Caption: General workflow for the synthesis of 4,7-dichloroquinoline.

Synthesis of Chloroquine from 4,7-Dichloroquinoline

The final step in the synthesis of chloroquine involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the 4-position of the quinoline ring is displaced by the primary amine of the diamine side chain. Based on adaptations of Andersag's later work with Sontochin, the reaction was likely carried out in the presence of phenol, which acts as a solvent and catalyst.

Key Reaction:

-

Reactants: 4,7-dichloroquinoline and N',N'-diethyl-1,4-pentanediamine (also known as novaldiamine).

-

Conditions: The reaction mixture is typically heated. In early syntheses, phenol was used as a solvent.

-

Product: N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine (Chloroquine).

Experimental Workflow for Chloroquine Synthesis

Caption: General workflow for the synthesis of chloroquine.

Mechanism of Antimalarial Action

The antimalarial activity of chloroquine and other 4-aminoquinolines stems from their ability to interfere with the detoxification of heme within the malaria parasite, Plasmodium falciparum.

Inside the host's red blood cells, the parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite. Here, it is believed to inhibit the polymerization of heme by capping the growing hemozoin crystal. The resulting buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.

Signaling Pathway of Chloroquine's Antimalarial Action

Caption: Mechanism of chloroquine's action in the malaria parasite.

Quantitative Biological Data

The efficacy of halogenated quinolines against Plasmodium falciparum is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the parasite's growth in vitro. The following table summarizes the IC50 values for chloroquine and sontochin against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite.

| Compound | Strain | Resistance | IC50 (nM) | Reference |

| Chloroquine | D6 | CQS | 4-10 | [1] |

| Dd2 | CQR | 100-150 | [2] | |

| 7G8 | CQR | 100-150 | [2] | |

| K1 | CQR | 275 ± 12.5 | [3] | |

| Sontochin | D6 | CQS | 8-12 | [1] |

| Dd2 | CQR | 15-20 | [1] | |

| 7G8 | CQR | 8-12 | [1] |

Note: IC50 values can vary depending on the specific laboratory conditions and parasite strains used.

The data clearly indicates that while chloroquine is highly potent against sensitive strains, its efficacy is significantly reduced against resistant strains. Sontochin, while also affected by resistance, retains a greater degree of activity against some resistant strains compared to chloroquine.[1]

Conclusion and Future Directions

The discovery of halogenated quinolines, particularly chloroquine, marked a pivotal moment in the history of medicine. These synthetic compounds provided a powerful new tool in the fight against malaria and laid the foundation for the development of numerous other antimalarial drugs. However, the emergence and spread of drug-resistant parasite strains have underscored the continuous need for innovation in this field.

Current research focuses on several key areas:

-

Modification of the Quinoline Scaffold: Synthesizing new analogues with altered side chains or substitutions on the quinoline ring to overcome resistance mechanisms.

-

Combination Therapies: Utilizing halogenated quinolines in combination with other antimalarial agents that have different mechanisms of action to enhance efficacy and slow the development of resistance.

-

Repurposing: Investigating the potential of halogenated quinolines for the treatment of other diseases, including cancer and viral infections, due to their diverse biological activities.

The legacy of the early discoveries in halogenated quinolines continues to inspire and guide modern drug development efforts, reminding us of the profound impact that synthetic chemistry can have on global health.

References

- 1. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Role of 8-Bromo-4-chloro-3-iodoquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established medicinal chemistry applications for the specific compound 8-Bromo-4-chloro-3-iodoquinoline are not extensively available in public literature. This guide, therefore, provides an in-depth analysis of its potential role by examining the well-documented activities of the quinoline scaffold and the influence of its halogenated derivatives. The information presented is based on analogous compounds and established principles in medicinal chemistry.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] Its unique chemical structure and the flexibility to modify it with different substituents have made it a cornerstone in the development of numerous therapeutic agents.[1][3]

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine and chloroquine being notable examples of antimalarial drugs.[2][4] The success of the quinoline scaffold extends to various other therapeutic areas, including:

-

Anticancer: Many quinoline derivatives have shown potent anticancer activity through mechanisms like DNA binding, inhibition of DNA synthesis, and induction of oxidative stress.[1][3][5]

-

Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, highlights the importance of this scaffold in combating bacterial infections.[2][4]

-

Antiviral, Anti-inflammatory, and Neuroprotective agents: The versatility of the quinoline nucleus has led to the discovery of compounds with a wide array of other biological activities.[1][4][6]

The Role of Halogenation in Modulating Biological Activity

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the molecule. Halogenation can influence:

-

Lipophilicity: Affecting the compound's ability to cross cell membranes.

-

Metabolic Stability: Halogens can block sites of metabolism, increasing the drug's half-life.

-

Binding Affinity: Halogen bonds can contribute to stronger interactions with biological targets.

-

Electronic Properties: Altering the reactivity and distribution of electron density within the molecule.

The specific compound, This compound , is a polyhalogenated derivative. The presence of three different halogens at distinct positions suggests a deliberate design to fine-tune its properties for a specific biological target. While specific data is lacking, we can infer potential activities based on related structures. For instance, halogenated quinolines have demonstrated enhanced antibacterial activity, particularly against drug-resistant strains.[7]

Potential Therapeutic Applications of this compound

Given the extensive research on halogenated quinolines, this compound could be a promising candidate for investigation in several therapeutic areas:

Anticancer Activity

The quinoline core is a well-established pharmacophore in anticancer drug design.[5] Halogenated quinolines have been shown to exhibit cytotoxicity against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of topoisomerases, disruption of microtubule polymerization, or modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Halogenated quinolines are known for their potent antimicrobial properties.[8] They can be effective against a broad spectrum of bacteria, fungi, and protozoa. The presence of multiple halogens in this compound could enhance its ability to penetrate microbial cell walls and interfere with essential cellular processes. Research on other halogenated quinolines has shown particular promise against Staphylococcus epidermidis, including methicillin-resistant strains (MRSE), and in the eradication of biofilms.[7]

Kinase Inhibition

Many quinoline derivatives act as inhibitors of various protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The specific substitution pattern of this compound could confer selectivity towards a particular kinase.

Hypothetical Experimental Workflow

The investigation of a novel compound like this compound would typically follow a structured experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Bromo-4-chloro-3-iodo-8-methylquinoline | 1431364-05-4 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-4-chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 8-Bromo-4-chloro-3-iodoquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development. The synthetic pathway involves a three-step process commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination and subsequent regioselective iodination.

Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2-Bromoaniline | 8-Bromo-4-hydroxyquinoline | 172.02 | 10.0 | 2.24 | 1.80 | 80 |

| 2 | 8-Bromo-4-hydroxyquinoline | 8-Bromo-4-chloroquinoline | 223.97 | 8.0 | 1.94 | 1.65 | 85 |

| 3 | 8-Bromo-4-chloroquinoline | This compound | 242.42 | 6.8 | 2.50 | 1.90 | 76 |

Experimental Protocols

Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline

This step utilizes the Gould-Jacobs reaction to construct the 4-hydroxyquinoline core from 2-bromoaniline.[1][2][3]

Materials:

-

2-Bromoaniline

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Ethanol

-

Hexane

Procedure:

-

A mixture of 2-bromoaniline (1.72 g, 10.0 mmol) and diethyl (ethoxymethylene)malonate (2.16 g, 10.0 mmol) is heated at 100-110°C for 2 hours.

-

The resulting ethanol is removed under reduced pressure.

-

The reaction mixture is then added to 20 mL of diphenyl ether and heated to 250°C for 30 minutes.

-

After cooling to room temperature, 50 mL of hexane is added to precipitate the product.

-

The precipitate is collected by filtration, washed with hexane, and dried under vacuum to yield 8-bromo-4-hydroxyquinoline as a solid.

Step 2: Synthesis of 8-Bromo-4-chloroquinoline

The 4-hydroxy group is converted to a chloro group using phosphorus oxychloride.

Materials:

-

8-Bromo-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 8-bromo-4-hydroxyquinoline (1.80 g, 8.0 mmol) and phosphorus oxychloride (15 mL) in 20 mL of toluene is heated to reflux for 4 hours.

-

The reaction mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 8-bromo-4-chloroquinoline.

Step 3: Synthesis of this compound

A regioselective iodination at the C3 position is achieved using N-iodosuccinimide.[4][5][6]

Materials:

-

8-Bromo-4-chloroquinoline

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 8-bromo-4-chloroquinoline (1.65 g, 6.8 mmol) in 50 mL of dichloromethane, N-iodosuccinimide (1.68 g, 7.5 mmol) is added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of a saturated sodium thiosulfate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

Diagram of the Synthetic Workflow:

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. mdpi.com [mdpi.com]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Site-Selective Suzuki Coupling of 8-Bromo-4-chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the context of drug discovery and development, the selective functionalization of polyhalogenated heterocyclic scaffolds is of paramount importance for generating molecular diversity and exploring structure-activity relationships (SAR). The 8-bromo-4-chloro-3-iodoquinoline core represents a versatile building block, offering three distinct halogenated positions for sequential and site-selective cross-coupling reactions. This document provides detailed application notes and protocols for the selective Suzuki coupling reaction at the C-3 position of this compound, leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).

Principle of Site Selectivity

The site-selective Suzuki coupling of this compound is governed by the relative reactivity of the three different halogen substituents. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step in the catalytic cycle. The bond dissociation energies and, consequently, the reactivity of the C-X bonds follow the trend: C-I < C-Br < C-Cl. This inherent difference in reactivity allows for the selective activation and coupling at the most labile C-I bond under carefully controlled reaction conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

A study on the Suzuki cross-coupling of analogous 2-aryl-4-chloro-3-iodoquinolines demonstrated that the reaction with arylboronic acids proceeds selectively at the C-3 iodo position.[2] This precedent strongly supports the feasibility of a highly site-selective Suzuki coupling at the C-3 position of this compound.

Experimental Protocols

The following protocol is a representative procedure for the site-selective Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar polyhalogenated quinolines.[2]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

-

Seal the flask with the rubber septum and flush the system with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

-

Using a syringe, add anhydrous dimethylformamide (approximately 5 mL per mmol of the quinoline substrate) to the flask.

-

Stir the mixture at room temperature for 10 minutes to allow for dissolution of the solids.

-

Through the septum, add a 2M aqueous solution of potassium carbonate (2.0 equiv.).

-

Continue to flush the system with nitrogen or argon for an additional 10 minutes.

-

Connect a balloon filled with nitrogen or argon to the top of the condenser.

-

Heat the reaction mixture with stirring to 80-90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-8-bromo-4-chloroquinoline.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the site-selective Suzuki coupling at the C-3 position of this compound, based on analogous reactions.[2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 80-90 | 48 | Moderate to Good |

Note: Yields are estimated based on reported values for structurally similar substrates and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

Mandatory Visualizations

Logical Relationship of Site Selectivity

Caption: Site-selectivity in the Suzuki coupling of this compound.

Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for the site-selective Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound offers a reliable and efficient method for the synthesis of 3-aryl-8-bromo-4-chloroquinolines. The predictable site selectivity, driven by the differential reactivity of the carbon-halogen bonds, allows for the targeted modification of this versatile heterocyclic scaffold. The resulting products can serve as valuable intermediates in the development of novel pharmaceuticals and functional materials, with the remaining bromine and chlorine atoms available for further diversification. The provided protocol serves as a robust starting point for researchers in this field.

References

Application Notes and Protocols: Regioselective Sonogashira Coupling of 8-Bromo-4-chloro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the regioselective Sonogashira coupling of 8-bromo-4-chloro-3-iodoquinoline with terminal alkynes. This reaction is a powerful tool for the synthesis of complex, functionalized quinoline derivatives, which are key scaffolds in many pharmaceutical agents and functional materials. The inherent reactivity differences among the three halogen substituents (Iodo > Bromo > Chloro) under Sonogashira conditions allow for precise, regioselective alkynylation at the C-3 position.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2] This reaction is widely employed in medicinal chemistry and materials science due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]

For polyhalogenated substrates such as this compound, the regioselectivity of the Sonogashira coupling is governed by the relative reactivity of the carbon-halogen bonds. The established reactivity order is I > Br > Cl, enabling selective functionalization.[3] This allows for the stepwise introduction of different substituents, providing a versatile strategy for the synthesis of diverse molecular architectures. For instance, in the case of 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs exclusively at the iodo-substituted position.[4]

Key Applications in Drug Development

Quinoline derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce diverse alkynyl moieties into the quinoline scaffold via the Sonogashira coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in drug discovery programs.

Experimental Protocols

This section details a representative experimental protocol for the regioselective Sonogashira coupling of this compound with a terminal alkyne. The following protocol is based on established procedures for similar polyhalogenated heterocyclic systems.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox techniques

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and copper(I) iodide (0.04 - 0.10 equiv.).

-

Add the anhydrous solvent and the amine base.

-

To the resulting mixture, add the terminal alkyne (1.1 - 1.5 equiv.) via syringe.

-

The reaction mixture is then stirred at room temperature or heated (typically between 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-alkynyl-8-bromo-4-chloroquinoline.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of polyhalogenated quinolines with various terminal alkynes, based on analogous reactions reported in the literature.

Table 1: Reaction Conditions for the Regioselective Sonogashira Coupling

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) |

| 1 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 12 |

| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 80 | 8 |

| 3 | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 |

Note: The data presented is representative of typical conditions for Sonogashira couplings of similar polyhalogenated heterocycles and may require optimization for the specific substrate.

Table 2: Representative Yields for the Coupling of a Polyhaloquinoline with Various Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 8-Bromo-4-chloro-3-(phenylethynyl)quinoline | 85-95 |

| 2 | 1-Hexyne | 8-Bromo-4-chloro-3-(hex-1-yn-1-yl)quinoline | 75-85 |

| 3 | Trimethylsilylacetylene | 8-Bromo-4-chloro-3-((trimethylsilyl)ethynyl)quinoline | 90-98 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(8-Bromo-4-chloroquinolin-3-yl)-2-methylbut-3-yn-2-ol | 70-80 |

Note: Yields are based on published results for structurally similar substrates and serve as an estimation. Actual yields may vary depending on the specific reaction conditions and the nature of the alkyne.

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the Sonogashira coupling of this compound.

Diagram 2: Regioselectivity of the Sonogashira Coupling

References

Application Notes and Protocols: 8-Bromo-4-chloro-3-iodoquinoline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloro-3-iodoquinoline is a versatile tri-halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of complex polysubstituted quinolines. The distinct reactivity of the three different halogen atoms (I > Br > Cl) under various palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization of the quinoline core. This unique property makes it an attractive building block in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel chemical entities.

Chemical Properties and Reactivity

The utility of this compound as a chemical intermediate is primarily dictated by the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This reactivity gradient enables a stepwise and site-selective approach to introduce a variety of substituents at positions 3, 4, and 8 of the quinoline scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₄BrClIN |

| Molecular Weight | 368.40 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, Dioxane, and THF |

Applications in Medicinal Chemistry

Substituted quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold provides a robust platform for the synthesis of libraries of novel quinoline-based compounds for screening against various biological targets. A significant area of interest is the development of kinase inhibitors, as many quinoline derivatives have been found to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Anticancer Drug Discovery

The sequential functionalization of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of novel quinoline derivatives as potential anticancer agents. By introducing different aryl, alkyl, amino, and alkynyl groups at positions 3, 4, and 8, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance their potency and selectivity against specific cancer cell lines.

Table 2: Anticancer Activity of Exemplary Trisubstituted Quinoline Derivatives

| Compound ID | 3-Substituent | 4-Substituent | 8-Substituent | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Q-1 | Phenyl | Aniline | Morpholine | T47D (Breast) | 0.016 | [1] |

| Q-2 | 4-Fluorophenyl | Piperidine | Pyrazole | HL-60 (Leukemia) | 19.88 | [2] |

| Q-3 | Thienyl | N-methylaniline | 4-methylpiperazine | A549 (Lung) | 7.47 | [3] |

| Q-4 | Pyridinyl | Cyclohexylamine | Indole | HEp-2 (Larynx) | 49.01% inhibition | [2] |

| Q-5 | Naphthyl | Benzylamine | Thiomorpholine | AGS (Gastric) | 4.28 | [3] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material, this compound, and its subsequent sequential functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound

A plausible synthetic route to this compound starts from 8-bromo-4-chloroquinoline. The subsequent iodination at the 3-position can be achieved through a directed ortho-metalation approach.

Protocol 1: Synthesis of this compound

-

Starting Material: 8-Bromo-4-chloroquinoline.

-

Dissolution: Dissolve 8-Bromo-4-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour to ensure complete deprotonation at the 3-position.

-

Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Sequential Cross-Coupling Reactions

The differential reactivity of the halogens (I > Br > Cl) allows for a three-step sequential functionalization of the quinoline core. The general workflow involves the initial reaction at the most reactive C-I bond, followed by reaction at the C-Br bond, and finally at the C-Cl bond.

Diagram 1: Sequential Cross-Coupling Workflow

Caption: A general workflow for the sequential functionalization of this compound.

Protocol 2: Stepwise Suzuki-Miyaura Coupling

This protocol describes a two-step Suzuki-Miyaura coupling, first at the C-3 position (after an initial Sonogashira reaction to cap the iodo position) and then at the C-8 position.

-

Step 1: Suzuki Coupling at C-3 (hypothetical intermediate from Sonogashira)

-

To a solution of 8-bromo-4-chloro-3-ethynylquinoline (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Purify the product by column chromatography.

-

-

Step 2: Suzuki Coupling at C-8

-

To the 8-bromo-4-chloro-3-arylquinoline from the previous step (1.0 eq) in a 3:1 mixture of dioxane and water, add a different arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Degas the mixture and heat at 100 °C for 24-48 hours.

-

Follow the same workup and purification procedure as in Step 1.

-

Table 3: Representative Yields for Sequential Suzuki-Miyaura Coupling

| Step | Halogen Reacted | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |